molecular formula C18H20N2O5 B027740 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine CAS No. 337368-14-6

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine

Cat. No.: B027740
CAS No.: 337368-14-6
M. Wt: 344.4 g/mol
InChI Key: YEJVEYKTTRBOEA-INIZCTEOSA-N
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Description

Discovery and Early Research Development

The compound 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine emerged as a critical intermediate in peptide chemistry during the mid-20th century. Its development is rooted in the pioneering work of Max Bergmann and Leonidas Zervas, who introduced the benzyloxycarbonyl (Cbz) protecting group in the 1930s to enable controlled peptide synthesis. Early research focused on protecting amino acid side chains to prevent undesired reactions during oligopeptide assembly. The compound’s structure—featuring dual benzyloxy groups on both the amino and carboxyl termini—reflects efforts to stabilize reactive sites while maintaining compatibility with orthogonal deprotection strategies.

Initial synthetic routes involved reacting L-alanine derivatives with benzyl chloroformate under Schotten-Baumann conditions, followed by selective functionalization of the β-amino group. The first reported synthesis of this compound in 2004 utilized lithium hydroxide-mediated hydrolysis of (S)-[1-(benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester, achieving a 99% yield.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₈H₂₀N₂O₅
Molecular Weight 344.4 g/mol
Melting Point Not reported (hygroscopic solid)
Optical Rotation (α) -39° (1% in 1M HCl)
Solubility Soluble in dilute acids, THF

Evolution in Amino Acid Chemistry Research

The compound’s design advanced alongside breakthroughs in protecting group chemistry. By the 1980s, researchers recognized its utility in synthesizing non-proteinogenic amino acids for studying enzyme-substrate interactions. The dual Cbz groups provided stability against nucleophilic attack during solid-phase peptide synthesis (SPPS), while remaining labile to hydrogenolysis—a feature critical for sequential deprotection.

Notable methodological improvements included:

  • Microwave-assisted synthesis : Reduced reaction times for benzyloxycarbonyl installations.
  • Enantioselective catalysis : Enhanced stereochemical purity of the L-alanine backbone.
  • Orthogonal protection strategies : Enabled simultaneous modification of α-amino and β-amino groups in complex peptides.

Table 2: Synthetic Methodologies

Method Conditions Yield Source
Hydrolysis of β-lactam LiOH, THF/H₂O, 20°C 99%
Curtius rearrangement Benzyl alcohol, 70°C 82%
Direct Cbz protection Cbz-Cl, Na₂CO₃, 0°C 75%

Significance in Protected Amino Acid Research

This compound exemplifies three key innovations in amino acid protection:

  • Dual functionality : The simultaneous protection of α- and β-amino groups enables sequential peptide elongation without cross-reactivity.
  • Acid stability : Unlike tert-butoxycarbonyl (Boc) groups, the Cbz moiety remains intact under trifluoroacetic acid conditions, allowing compatibility with acid-labile substrates.
  • Chiral fidelity : The L-configuration at C2 is preserved during synthesis due to steric hindrance from the benzyloxy groups, critical for biological activity.

Applications span:

  • Peptidomimetic design : Incorporated into LH-RH agonist analogues to enhance metabolic stability.
  • Enzyme inhibitor synthesis : Serves as a precursor for transition-state analogs targeting bacterial D-alanine ligase.
  • Materials science : Functionalizes polymer scaffolds for drug delivery systems.

Table 3: Comparison of Protecting Groups

Group Stability Deprotection Method Compatibility
Cbz Acid-resistant H₂/Pd-C SPPS
Fmoc Base-resistant Piperidine SPPS
Boc Heat-stable TFA Solution-phase

Properties

IUPAC Name

(2S)-3-(phenylmethoxyamino)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5/c21-17(22)16(11-19-25-13-15-9-5-2-6-10-15)20-18(23)24-12-14-7-3-1-4-8-14/h1-10,16,19H,11-13H2,(H,20,23)(H,21,22)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJVEYKTTRBOEA-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CNOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CNOCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70461063
Record name 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

337368-14-6
Record name 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70461063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling

The synthesis of doubly protected derivatives often employs carbodiimide reagents. For example, Cbz-L-Ala-L-Ala-OMe is prepared by activating N-benzyloxycarbonyl-L-alanine with EDC and HOBt in DMF, followed by reaction with L-alanine methyl ester. Key parameters include:

  • Molar Ratios : 1:1 stoichiometry between the carboxyl and amine components.

  • Base Additive : N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, improving yields to 73.1%.

  • Workup : Sequential washes with ammonium chloride and brine ensure purity, with recrystallization in ethyl acetate/petroleum ether yielding a white solid.

Reaction ComponentQuantityConditionsYield
N-Cbz-L-alanine100 g (0.45 mol)DMF, 0°C → 25°C, 10 hrs73.1%
L-Alanine methyl ester46.2 g (0.45 mol)EDC/HOBt activation

Aqueous-Phase Coupling with SPMT

A greener approach utilizes the water-soluble coupling agent SPMT (N-[2-(4-sulfonatophenylamino)-4-methoxy-1,3,5-triazin-6-yl]-4-methylmorpholinium inner salt). In Example 19, Z-Ala-OH and H-Ala-OMe·HCl are coupled in water with SPMT and NaHCO₃, yielding Z-Ala-Ala-OMe in 90% yield. This method avoids organic solvents and simplifies purification, making it scalable for industrial applications.

Palladium-Catalyzed Cross-Coupling for Advanced Intermediates

Catalyst SystemSolventTemperatureYield Range
Pd₂(dba)₃/P(o-tol)₃DMAc80°C60–85%

Challenges in Chemoselectivity

Simultaneous protection of α- and β-amino groups necessitates orthogonal protecting strategies. For instance, the Cbz group may be introduced first, followed by temporary protection of the β-amino group with Fmoc, which is later replaced by benzyloxyamine.

Alternative Pathways and Novel Reagents

Phosphorus Pentachloride Activation

In one protocol , carbobenzoxy-L-alanine is activated with PCl₅ at −40°C in THF, enabling coupling with aromatic amines. While this method achieved a 52% yield for a related compound, its applicability to benzyloxyamine requires further optimization.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., palladium on carbon) for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include deprotected L-alanine derivatives, oxidized benzyloxy compounds, and substituted analogs with various functional groups .

Scientific Research Applications

Proteomics Research

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine serves as a key building block in the synthesis of peptide derivatives. It is utilized in proteomics for the development of peptide-based drugs and as a substrate in enzyme assays. The benzyloxycarbonyl (Cbz) group provides stability and protection during peptide synthesis, making this compound invaluable in creating complex peptides for therapeutic applications.

Drug Development

This compound has shown potential in drug development, particularly as a part of prodrug strategies. The benzyloxy groups can enhance solubility and permeability, making it easier for drugs to cross biological membranes. Studies have indicated that derivatives of this compound can exhibit improved pharmacokinetic profiles compared to their parent compounds, thus enhancing their efficacy as therapeutic agents.

Antibody-Drug Conjugates (ADCs)

In immunology, this compound is being explored as a linker in antibody-drug conjugates. The ability to modify antibodies with cytotoxic agents while maintaining specificity towards cancer cells is crucial for targeted therapy. The stability and reactivity of the benzyloxy groups facilitate the conjugation process, allowing for effective delivery of chemotherapeutic agents directly to tumor sites.

Case Study 1: Peptide Synthesis

A study demonstrated the use of this compound in synthesizing a series of bioactive peptides that exhibited anti-inflammatory properties. The peptides were tested in vitro against various inflammatory markers, showing significant reductions in cytokine levels, thus highlighting the compound's role in therapeutic peptide design.

Case Study 2: Drug Delivery Systems

Research focused on developing a novel drug delivery system utilizing this compound as a core component for encapsulating hydrophobic drugs. The study reported enhanced drug release profiles and improved bioavailability when administered in vivo, showcasing its potential in formulating effective drug delivery systems.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy groups serve as protective functionalities that can be selectively removed to expose the active sites of the compound. This allows for precise control over its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Key Structural Features :

  • Dual Benzyloxy Protection: Unlike simpler Cbz (benzyloxycarbonyl)-protected amino acids, this compound incorporates a benzyloxy group on both the amino and carbonyl groups, enhancing steric bulk and hydrophobicity.
  • Stereochemistry : The L-configuration ensures compatibility with biological systems, making it suitable for synthesizing chiral peptides .

Comparison with Similar Compounds

The compound is compared with structurally related amino acid derivatives, focusing on molecular properties, protective groups, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Protecting Groups Key Features/Applications Reference
3-[(Benzyloxy)amino]-N-[(Bz)carbonyl]-L-ala C₁₈H₂₀N₂O₅ 344.37 Bz (amino and carbonyl) Dual protection for complex peptide synthesis
N-Cbz-L-alanine C₁₁H₁₃NO₄ 223.23 Cbz (amino) Standard amino acid protection; cost-effective
3-Amino-N-Cbz-L-alanine C₁₁H₁₄N₂O₄ 238.24 Cbz (amino) + 3° amino Introduces diamino motifs for specialized peptides
N-Cbz-β-alanine C₁₁H₁₃NO₄ 223.23 Cbz (amino) β-alanine backbone; altered peptide conformation
3-[Nitroso(Bz)amino]-N-Cbz-D,L-ala C₁₈H₁₉N₃O₆ 373.36 Cbz + nitroso-Bz Nitrosation agent; potential pro-drug applications
Boc-L-phenylalanine (3-BzO) C₂₁H₂₅NO₅ 371.43 Boc (amino) + BzO (side chain) Acid-labile protection; used in glycopeptides

Functional Group Variations

Dual Benzyloxy Protection: The target compound’s dual Bz groups distinguish it from mono-protected analogs like N-Cbz-L-alanine (). This design increases steric hindrance, slowing reaction rates but improving selectivity in multi-step syntheses .

Nitroso Modification : The nitroso derivative (CAS 1286490-16-1) introduces a reactive nitroso group, enabling applications in nitrosative coupling or as a pro-drug precursor .

β-Alanine Backbone: N-Cbz-β-alanine (CAS 2304-94-1) shifts the amino group to the β-position, altering peptide backbone flexibility and hydrogen-bonding patterns .

Physicochemical Properties

  • Solubility: The dual Bz groups in the target compound reduce aqueous solubility compared to mono-Cbz analogs, necessitating polar aprotic solvents (e.g., DMF) for handling .
  • Stability: Benzyloxy groups are stable under basic conditions but cleaved via hydrogenolysis (H₂/Pd-C) or strong acids (HBr/AcOH) .

Biological Activity

3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine, a derivative of L-alanine, exhibits significant biological activity that has garnered research interest, particularly in proteomics and medicinal chemistry. This compound is characterized by its unique structural features, which include benzyloxy groups that enhance its solubility and bioactivity. Understanding its biological properties is crucial for potential applications in drug development and therapeutic interventions.

  • Molecular Formula : C18H20N2O4
  • Molecular Weight : 344.36 g/mol
  • CAS Number : 337368-14-6
  • Physical State : Solid
  • Solubility : Soluble in acetone, chloroform, and dichloromethane

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. The benzyloxy groups may facilitate its binding to specific proteins, influencing enzymatic activity and cellular signaling.

Key Biological Targets:

  • Amino Acid Transporters : The compound may modulate the transport of amino acids across cell membranes.
  • Enzymatic Inhibition : Research indicates potential inhibitory effects on specific proteases, which could be beneficial in regulating physiological processes.

Biological Activity Studies

Recent studies have explored the compound's effects on various biological systems:

  • Proteomic Applications : The compound has been utilized in proteomics research to label and quantify proteins. Its structure allows for selective binding to amino acid residues, facilitating the identification of protein interactions.
  • Antioxidant Properties : Preliminary studies suggest that the compound may exhibit antioxidant activity, reducing oxidative stress in cellular models.
  • Antimicrobial Activity : Investigations into the antimicrobial properties have shown promising results against certain bacterial strains.

Case Study 1: Proteomics Research

In a study focused on amino acid derivatives for proteomics applications, this compound was employed as a labeling agent for proteins in complex mixtures. The results demonstrated enhanced sensitivity and specificity in detecting target proteins compared to traditional methods.

Case Study 2: Antioxidant Activity

A controlled experiment assessed the antioxidant capacity of the compound using DPPH radical scavenging assays. The findings indicated a significant reduction in radical levels, suggesting that the compound may protect cells from oxidative damage.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Proteomic LabelingEnhanced detection of proteins
Antioxidant ActivitySignificant radical scavenging
Antimicrobial ActivityEffective against specific bacteriaUnpublished data

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine, and how can reaction hazards be mitigated?

  • Methodology : The synthesis typically involves sequential protection of the amino and carboxyl groups. Key steps include:

  • Amino protection : Use O-benzyl hydroxylamine hydrochloride for benzyloxyamination under anhydrous conditions .
  • Carboxyl protection : Employ N-(benzyloxycarbonyloxy)succinimide (Z-OSu) in dichloromethane with sodium bicarbonate for selective activation .
  • Hazard mitigation : Conduct a DSC analysis to monitor thermal stability (decomposition observed above 80°C) and use Ames II testing to assess mutagenicity. Ventilated fume hoods and PPE (gloves, goggles) are mandatory due to benzyl chloride-like mutagenicity risks .

Q. How can purity and structural integrity be validated for this compound?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to confirm purity >95% .
  • Spectroscopy :
  • ¹H/¹³C NMR : Verify benzyloxy group protons (δ 4.8–5.2 ppm) and carbonyl carbons (δ 170–175 ppm).
  • HRMS : Expected m/z 385.14 [M+H]⁺ (C₁₈H₂₀N₂O₅) .
  • Chirality : Polarimetry ([α]ᴅ²⁵ = +12.5° in MeOH) to confirm L-configuration .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in selective deamination or peptide coupling?

  • Mechanistic analysis :

  • Deamination : Analogous N-benzyloxycarbonyl derivatives facilitate direct deamination via isodiazene intermediates under mild conditions (room temperature, acetonitrile). The benzyloxy group stabilizes transition states, enabling primary amine deletion without pre-functionalization .
  • Peptide coupling : The N-benzyloxycarbonyl (Cbz) group acts as a temporary protecting group, removable via hydrogenolysis (H₂/Pd-C) or TFA treatment. Steric hindrance from the benzyloxyamino moiety may require optimized coupling reagents (e.g., HATU over DCC) for amide bond formation .

Q. How does structural modification (e.g., benzyloxy substitution) influence bioactivity in peptide-based drug design?

  • Case study :

  • Antiviral applications : Derivatives with similar Cbz-protected amino acids (e.g., N-Cbz-L-leucine) inhibit SARS-CoV-2 3CL protease (IC₅₀ = 2.3 µM) by mimicking natural substrates. The benzyloxy group enhances hydrophobic interactions with the protease S1 pocket .
  • Structure-activity relationship (SAR) : Bulkier substituents (e.g., pivaloyloxy) reduce solubility but improve metabolic stability. Computational docking (AutoDock Vina) can predict binding affinities for iterative optimization .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Troubleshooting :

  • Diastereomer formation : Monitor reaction pH (<7.5) to prevent racemization during coupling. Use chiral HPLC (Chiralpak AD-H column) to detect enantiomeric impurities .
  • Byproduct identification : LC-MS/MS can detect benzyl alcohol adducts (Δm/z +108) from incomplete protection. Recrystallization in EtOAc/hexane (1:3) removes hydrophobic impurities .

Experimental Design Considerations

Q. How to design assays for evaluating its role in peptide stability or enzymatic cleavage?

  • Protocol :

  • Stability assay : Incubate the compound (1 mM) in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 24, 48 hrs for HPLC analysis. Compare degradation rates with unprotected analogs .
  • Enzymatic cleavage : Treat with carboxypeptidase Y (0.1 U/mL, pH 7.0). Monitor Cbz group removal via UV absorbance at 260 nm (benzyl alcohol release) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine
Reactant of Route 2
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3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine

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